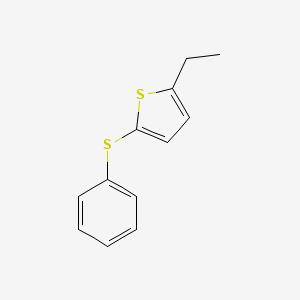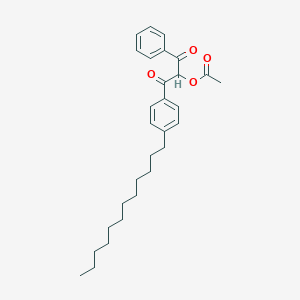
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate is an organic compound with a complex structure It is characterized by the presence of a dodecylphenyl group, a dioxo group, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a carbon acid compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Dodecylphenol: Shares the dodecylphenyl group but lacks the dioxo and acetate groups.
N-(4-Dodecyl-phenyl)-3-oxo-butyric acid: Similar structure but with a different functional group arrangement.
特性
CAS番号 |
60615-32-9 |
|---|---|
分子式 |
C29H38O4 |
分子量 |
450.6 g/mol |
IUPAC名 |
[1-(4-dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C29H38O4/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)28(32)29(33-23(2)30)27(31)25-17-14-12-15-18-25/h12,14-15,17-22,29H,3-11,13,16H2,1-2H3 |
InChIキー |
PVYYUZVCBSSRGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
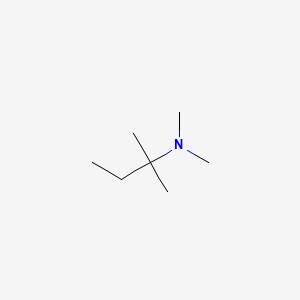
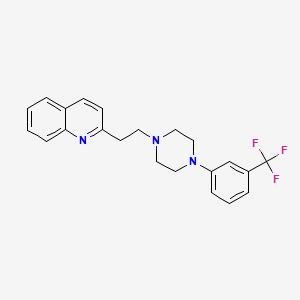
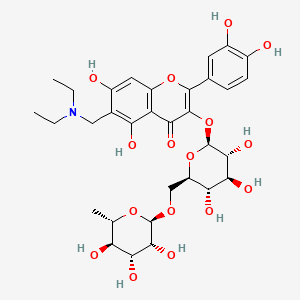


![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
